molecular formula C12H16O3 B7873519 4-(3-Methoxyphenyl)oxan-4-ol

4-(3-Methoxyphenyl)oxan-4-ol

Cat. No.: B7873519
M. Wt: 208.25 g/mol
InChI Key: XUEPBIFMSGVCRK-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)oxan-4-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to an oxan-4-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)oxan-4-ol typically involves the reaction of 3-methoxyphenyl derivatives with oxan-4-ol precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 3-methoxyphenyl compounds react with oxan-4-ol in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenyl)oxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, amines

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted phenyl derivatives

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)oxan-4-ol
  • 4-(3-Hydroxyphenyl)oxan-4-ol
  • 4-(3-Methylphenyl)oxan-4-ol

Comparison: 4-(3-Methoxyphenyl)oxan-4-ol is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-(3-methoxyphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-11-4-2-3-10(9-11)12(13)5-7-15-8-6-12/h2-4,9,13H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEPBIFMSGVCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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